molecular formula C23H26N2O6 B3177110 DL-Fmoc-Dap(Boc)-OH CAS No. 130851-23-9

DL-Fmoc-Dap(Boc)-OH

Cat. No.: B3177110
CAS No.: 130851-23-9
M. Wt: 426.5 g/mol
InChI Key: PKAUMAVONPSDRW-UHFFFAOYSA-N
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Description

DL-Fmoc-Dap(Boc)-OH is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) attached. These protective groups are used to prevent unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Fmoc-Dap(Boc)-OH typically involves the following steps:

    Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using Fmoc and Boc groups. This is usually done by reacting diaminopropionic acid with Fmoc-Cl and Boc2O in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using automated peptide synthesizers and large-scale purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

DL-Fmoc-Dap(Boc)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Fmoc group can be removed using piperidine in DMF (dimethylformamide), while the Boc group can be removed using TFA (trifluoroacetic acid).

    Coupling: Common reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).

Major Products Formed

    Deprotected Amino Acid: Removal of protective groups yields diaminopropionic acid.

    Peptides: Coupling reactions yield peptides with this compound as a building block.

Scientific Research Applications

DL-Fmoc-Dap(Boc)-OH is used in various scientific research applications, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Bioconjugation: In the development of bioconjugates for targeted drug delivery.

Mechanism of Action

The mechanism of action of DL-Fmoc-Dap(Boc)-OH is primarily related to its role in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide product.

Comparison with Similar Compounds

Similar Compounds

    DL-Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of diaminopropionic acid.

    DL-Fmoc-Orn(Boc)-OH: Similar structure but with ornithine instead of diaminopropionic acid.

Uniqueness

DL-Fmoc-Dap(Boc)-OH is unique due to the presence of diaminopropionic acid, which provides additional functional groups for further modification or conjugation in peptide synthesis.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUMAVONPSDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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